molecular formula C24H23NO B5136050 N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide

N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide

Cat. No.: B5136050
M. Wt: 341.4 g/mol
InChI Key: BTXCKOBJSIDBNO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, two phenyl groups, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide typically involves the reaction of 2,5-dimethylphenylamine with 2,2-diphenylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), which act as solvents and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, altering their function and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential in scientific research.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-17-13-14-18(2)22(15-17)25-23(26)21-16-24(21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,21H,16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXCKOBJSIDBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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